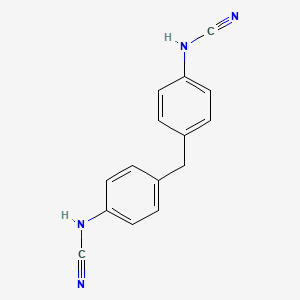
2,6-dichloro-9-cyclohexyl-9H-purine
Vue d'ensemble
Description
2,6-Dichloro-9-cyclohexyl-9H-purine is a chemical compound with the molecular formula C11H12Cl2N4 and a molecular weight of 271.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-9-cyclohexyl-9H-purine typically involves the chlorination of 9-cyclohexyl-9H-purine. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions . The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-9-cyclohexyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Applications De Recherche Scientifique
2,6-Dichloro-9-cyclohexyl-9H-purine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-dichloro-9-cyclohexyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-9-propyl-9H-purine
- 2,6-Dichloro-9-methyl-9H-purine
- 2,6-Dichloropurine
Uniqueness
2,6-Dichloro-9-cyclohexyl-9H-purine is unique due to its cyclohexyl group, which imparts distinct physicochemical properties and biological activity compared to other similar compounds . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H12Cl2N4 |
|---|---|
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
2,6-dichloro-9-cyclohexylpurine |
InChI |
InChI=1S/C11H12Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Clé InChI |
OOFWIULGXNWDQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropyl]azetidine](/img/structure/B8707502.png)


![3-[(4-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B8707525.png)


![Cyclohexanone, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-](/img/structure/B8707542.png)


